This compound can be classified as:
The synthesis of 5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one can be approached through various methods, primarily focusing on the formation of the oxadiazole ring and subsequent functionalization.
The molecular structure of 5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is characterized by:
The crystal structure analysis reveals that the compound exhibits a planar configuration with specific dihedral angles between rings indicating potential for π-stacking interactions .
The chemical reactions involving this compound primarily focus on its reactivity as an electrophile due to the electron-withdrawing nature of the oxadiazole ring.
These reactions are essential for modifying the compound for various applications in drug discovery.
The mechanism of action for compounds like 5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one often involves interaction with biological targets such as enzymes or receptors.
Research indicates that oxadiazole derivatives often act as potent pharmacophores in drug design due to their ability to mimic natural substrates .
The physical and chemical properties of 5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one are critical for understanding its behavior in biological systems.
The stability of the compound under various pH conditions should be evaluated as it may affect its bioavailability and efficacy.
The applications of 5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one are diverse:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century due to limited recognition of its pharmacological potential [1] [3]. Initial interest surged in the 1960s when researchers discovered its propensity for photochemical rearrangements and the synthesis of perfluoroalkylated derivatives, expanding its utility in material science [1]. The first therapeutic application emerged with oxolamine (Perebron), a 1,2,4-oxadiazole-based cough suppressant commercialized in the 1960s, validating the scaffold’s biological relevance [3] [9]. This breakthrough ignited systematic investigations into the heterocycle’s bioactivity, leading to FDA-approved drugs like pleconaril (antiviral), ataluren (Duchenne muscular dystrophy), and fasiplon (anxiolytic) by the early 2000s [3] [9]. The isolation of naturally occurring 1,2,4-oxadiazoles—phidianidines A and B from the sea slug Phidiana militaris in 2011—further demonstrated the scaffold’s biological significance, exhibiting cytotoxicity against tumor cell lines (C6, HeLa, CaCo-2) and agonism at CNS targets [4] [9].
Table 1: Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann and Krüger | Initial classification as "furo[ab]diazoles" |
1960s | Oxolamine approval | First therapeutic agent containing 1,2,4-oxadiazole nucleus |
2000s | Pleconaril, Ataluren, Fasiplon approvals | Expansion into antiviral, genetic disorder, and CNS therapeutics |
2011 | Isolation of Phidianidines A/B | Demonstration of natural occurrence and cytotoxic/agonist properties |
2020s | Multitargeted kinase inhibitors (e.g., 9b,9h) | Application in oncology via EGFR/BRAFV600E inhibition |
The 2010s witnessed a paradigm shift with the scaffold’s integration into multitargeted drug design, particularly in oncology. Recent derivatives demonstrate synergistic inhibition of kinase targets (e.g., EGFR/BRAFV600E), addressing resistance mechanisms in cancers like melanoma and colorectal carcinoma [5] [9]. This evolution reflects a trajectory from serendipitous discovery to rational design, positioning 1,2,4-oxadiazoles as versatile pharmacophores in modern medicinal chemistry.
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester, amide, and carbamate groups, mitigating metabolic instability while preserving spatial and electronic properties essential for target engagement [4] [9]. This equivalence arises from its balanced electron-withdrawing character (comparable to nitro or cyano groups) and hydrogen-bond acceptance capacity via N and O atoms, enabling mimicry of carbonyl interactions in biological environments [1] [4]. Crucially, the heterocycle’s asymmetry allows differential electronic effects: the C(5) position exerts stronger electron withdrawal than C(3), enabling fine-tuning of attached pharmacophores’ electronic properties [1].
Physicochemical analyses confirm the scaffold enhances metabolic stability and membrane permeability. Unlike esters, 1,2,4-oxadiazoles resist hydrolytic cleavage under physiological pH, attributed to their aromatic stabilization energy (∼30 kcal/mol) and resonance delocalization [3] [4]. This stability is exemplified in drugs like ataluren, which maintains oral bioavailability in dystrophic patients despite harsh gastrointestinal conditions [9]. Additionally, the ring’s moderate lipophilicity (log P ∼1.5–2.0 for monosubstituted derivatives) optimizes passive diffusion, addressing a key limitation of carboxyl-containing bioisosteres [4].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole Over Carbonyl Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Hydrolytic Stability | Low (susceptible to esterases/proteases) | High (resists enzymatic/non-enzymatic hydrolysis) | Improved oral bioavailability |
Hydrogen-Bonding Capacity | 2–3 acceptor sites | 2–3 acceptor sites | Mimics carbonyl interactions without metabolic liability |
Aromaticity | Non-aromatic | Weakly aromatic (conjugated diene-like) | Enhanced planarity for π-stacking |
Electronic Effects | Moderate electron withdrawal | Strong electron withdrawal (C5 position) | Tunable electronics for target affinity |
The scaffold’s geometric similarity to trans-amide bonds (bond angle ∼120°) facilitates seamless integration into peptidomimetics, as demonstrated in protease inhibitors targeting cruzain or HIV integrase [4] [9]. This versatility underpins its adoption in diverse therapeutic contexts, from antimicrobials to kinase inhibitors, where metabolic stability and target affinity must coexist.
This hybrid structure synergizes two privileged pharmacophores: a 3-aryl-1,2,4-oxadiazole with electron-deficient pyridinone, designed for dual inhibition of oncology targets like EGFR and BRAFV600E [5] [9]. The 3-(3-fluoro-4-methoxyphenyl) substituent introduces strategic electronic modulation: the ortho-fluorine enhances ring planarity and membrane penetration, while the para-methoxy donates electrons, balancing lipophilicity and solubility [5]. Molecular modeling indicates the oxadiazole’s C(5) linkage to pyridinone enables coplanar orientation (dihedral angle <15°), facilitating deep engagement with kinase ATP-binding pockets through hinge-region hydrogen bonding [5].
The pyridin-2(1H)-one moiety provides essential hydrogen-bond donors/acceptors, mimicking adenine’s interactions in kinases. This is critical for inhibiting oncogenic BRAFV600E, where the pyridinone’s carbonyl forms a key hydrogen bond with Cys532 [5]. Additionally, the nitrogen at position 1 serves as a vector for appending solubilizing groups (e.g., in compound EVT-2950433, linked to a furanyl-oxadiazole methyl group), optimizing pharmacokinetics without disrupting core binding . Recent studies confirm such hybrids exhibit low-micromolar IC₅₀ values against EGFR (0.11–0.65 µM) and BRAFV600E (0.65 µM), outperforming single-target agents in resistant colorectal and thyroid cancer models [5].
The design further leverages oxadiazole-mediated bioisosterism to replace labile enolizable ketones in established kinase inhibitors. For example, the oxadiazole-pyridinone core in this compound eliminates the metabolic liability seen in analogous quinazoline-4-one chalcone hybrids (e.g., compound IX), which undergo rapid hepatic glucuronidation [5]. This strategic substitution aims to enhance metabolic half-life while maintaining nanomolar target affinity, positioning the molecule as a prototype for next-generation multitargeted oncology therapeutics.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1